molecular formula C11H24N2O B1423074 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine CAS No. 1251328-62-7

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Cat. No. B1423074
CAS RN: 1251328-62-7
M. Wt: 200.32 g/mol
InChI Key: AMSJCLFYWQBSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, also known as 1-EPMPA, is an alkyl amine derived from the piperidine group of compounds. It has been used in a variety of scientific and industrial applications, including as a catalyst, a reactant, and a reagent. It is a versatile compound that can be used in a range of synthetic organic chemistry experiments.

Scientific Research Applications

Catalysis and Synthesis

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine has been used in the field of catalysis and synthesis. For instance, cationic rhodium(I) complexes containing the flexible hemilabile phosphine ligand based on this compound efficiently catalyzed the anti-Markovnikov oxidative amination of styrene to produce (E)-1-styrylpiperidine (Jiménez, Pérez‐Torrente, Bartolomé, Lahoz, & Oro, 2010). Additionally, it has been involved in the synthesis of novel 3,7-Diazabicyclo[3.3.1]nonane derivatives (Malmakova, Praliyev, Welch, Iskakova, & Ibraeva, 2013).

Enantioselective Oxidation and Corrosion Inhibition

This compound has also been involved in enantioselective oxidation studies on a gold electrode modified by a chiral nitroxyl radical compound, providing insights into the redox behavior of amines (Kashiwagi, Uchiyama, Kurashima, Anzai, & Osa, 1999). In the context of corrosion inhibition, N-heterocyclic amines, including derivatives of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine, have been investigated for their properties in inhibiting iron corrosion in perchloric acid (Babić-Samardžija, Khaled, & Hackerman, 2005).

Molecular and Structural Analysis

The compound has also been the subject of molecular and structural analysis. For example, studies have been conducted on the conformational analysis of chiral hindered amides involving derivatives of 1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Electrochemical Studies

Electrochemical studies have also been performed using this compound, such as the electrochemical fluorination of methylpiperidines, which provides insights into the reactions and transformations of cyclic amines (Abe, Pandey, & Baba, 2000).

properties

IUPAC Name

1-(3-ethoxypropyl)-3-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-3-14-8-4-6-13-7-5-11(12)10(2)9-13/h10-11H,3-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJCLFYWQBSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CCC(C(C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxypropyl)-3-methylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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